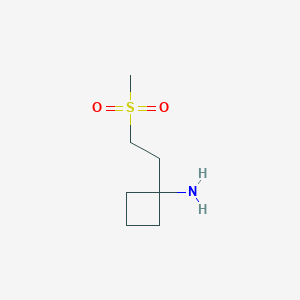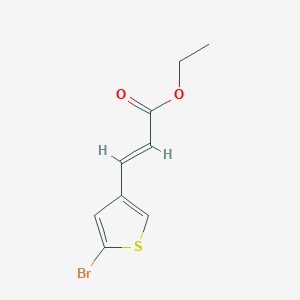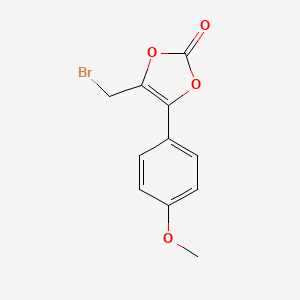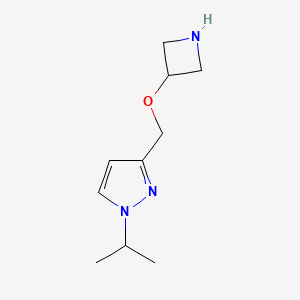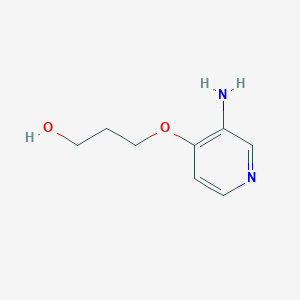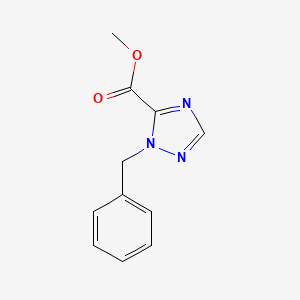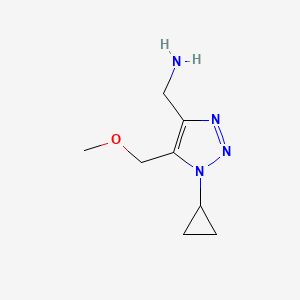
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of (1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the precursor molecule.
Methoxymethylation: Addition of the methoxymethyl group.
Triazole Formation: Cyclization to form the triazole ring.
The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl and methoxymethyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(1-Cyclopropyl-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanamine can be compared with other triazole derivatives, such as:
1-Cyclopropyl-5-(2-methoxy-4,6-dimethylphenyl)-2-methyl-1H-pyrrol-3-ylmethanamine: Similar in structure but with different substituents.
5-Cyclopropyl-1-methyl-1H-pyrazol-4-amine: Contains a pyrazole ring instead of a triazole ring.
1-Cyclopropyl-5-[2-(methylamino)ethyl]-2-pyrrolidinone: Features a pyrrolidinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
[1-cyclopropyl-5-(methoxymethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C8H14N4O/c1-13-5-8-7(4-9)10-11-12(8)6-2-3-6/h6H,2-5,9H2,1H3 |
Clave InChI |
YLKUIUZMAAZEKT-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C(N=NN1C2CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


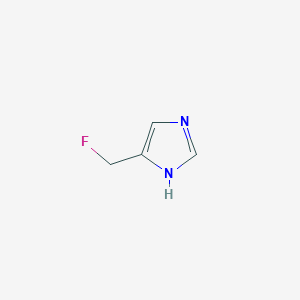
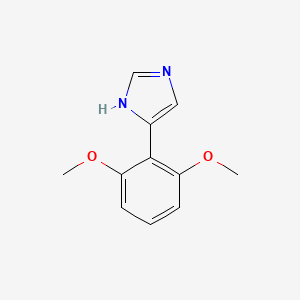
![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)

